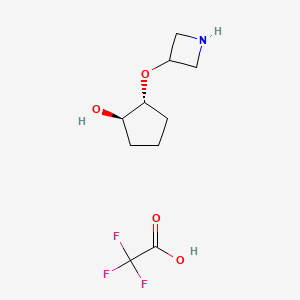![molecular formula C9H7BrO4 B13466401 6-Bromo-2,3-dihydro-benzo[1,4]dioxine-5-carboxylic acid](/img/structure/B13466401.png)
6-Bromo-2,3-dihydro-benzo[1,4]dioxine-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2,3-dihydro-benzo[1,4]dioxine-5-carboxylic acid is a chemical compound with the molecular formula C9H7BrO4 and a molecular weight of 259.06 g/mol . This compound is characterized by the presence of a bromine atom attached to a benzodioxine ring system, which is further substituted with a carboxylic acid group. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2,3-dihydro-benzo[1,4]dioxine-5-carboxylic acid typically involves the bromination of 1,4-benzodioxane. This process is carried out using bromine in acetic acid as the brominating agent . The resulting brominated product undergoes further reactions to introduce the carboxylic acid group, often through alkoxycarbonylation reactions with sodium tert-butoxide in the presence of carbon monoxide .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions: 6-Bromo-2,3-dihydro-benzo[1,4]dioxine-5-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atom or other substituents.
Esterification and Hydrolysis: The carboxylic acid group can form esters through esterification reactions and can be hydrolyzed back to the acid form.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzodioxine derivatives, while oxidation and reduction can lead to different oxidation states of the bromine atom.
Aplicaciones Científicas De Investigación
6-Bromo-2,3-dihydro-benzo[1,4]dioxine-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 6-Bromo-2,3-dihydro-benzo[1,4]dioxine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the carboxylic acid group play crucial roles in its reactivity and binding affinity to biological molecules. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
6-Bromo-1,4-benzodioxane: A structurally related compound with similar reactivity but lacking the carboxylic acid group.
6,7-Dibromo-2,3-dihydro-benzo[1,4]dioxine: Contains an additional bromine atom, which can alter its chemical and biological properties.
2,3-Dihydro-benzo[1,4]dioxine-5-carboxylic acid: Similar structure but without the bromine atom, affecting its reactivity and applications.
Uniqueness: 6-Bromo-2,3-dihydro-benzo[1,4]dioxine-5-carboxylic acid is unique due to the presence of both the bromine atom and the carboxylic acid group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C9H7BrO4 |
|---|---|
Peso molecular |
259.05 g/mol |
Nombre IUPAC |
6-bromo-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid |
InChI |
InChI=1S/C9H7BrO4/c10-5-1-2-6-8(7(5)9(11)12)14-4-3-13-6/h1-2H,3-4H2,(H,11,12) |
Clave InChI |
JMSCUVRFRREXFY-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C(O1)C=CC(=C2C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Tert-butoxy)carbonyl]-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B13466320.png)

![2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid](/img/structure/B13466328.png)
![3-[(3-2H)bicyclo[1.1.1]pentan-1-yl]azetidine, trifluoroacetic acid](/img/structure/B13466333.png)
![N-[2-(1H-indol-3-yl)ethyl]hexanamide](/img/structure/B13466339.png)


![(2S)-2-acetamido-3-{[2-(2-methyl-1,3-dioxolan-2-yl)acetyl]oxy}propanoic acid](/img/structure/B13466354.png)




![[1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B13466400.png)
![[2-Bromo-4-(trifluoromethyl)phenyl]hydrazine hydrochloride](/img/structure/B13466406.png)
